7,8-dimethoxy-2-methyl-3-phenoxy-4H-chromen-4-one
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Overview
Description
7,8-dimethoxy-2-methyl-3-phenoxy-4H-chromen-4-one is a chemical compound with the molecular formula C18H16O5 and a molecular weight of 312.325 g/mol . It belongs to the class of chromen-4-one derivatives, which are known for their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-dimethoxy-2-methyl-3-phenoxy-4H-chromen-4-one typically involves the condensation of appropriate phenolic and methoxy-substituted precursors under controlled conditions. One common method includes the use of 7,8-dimethoxy-2-methylchromen-4-one as a starting material, which undergoes a reaction with phenol derivatives in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-efficiency catalysts and solvent systems.
Chemical Reactions Analysis
Types of Reactions
7,8-dimethoxy-2-methyl-3-phenoxy-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the chromen-4-one core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized chromen-4-one derivatives.
Scientific Research Applications
7,8-dimethoxy-2-methyl-3-phenoxy-4H-chromen-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anticancer and antimicrobial agents.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7,8-dimethoxy-2-methyl-3-phenoxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activity, inhibit oxidative stress, and interfere with cellular signaling pathways. These interactions contribute to its observed biological effects, such as anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 7,8-dimethoxy-2-methylchromen-4-one
- 3-phenoxychromen-4-one
- 7,8-dihydroxy-2-methylchromen-4-one
Uniqueness
7,8-dimethoxy-2-methyl-3-phenoxy-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy and phenoxy groups enhances its stability and reactivity, making it a valuable compound for various applications .
Biological Activity
7,8-Dimethoxy-2-methyl-3-phenoxy-4H-chromen-4-one is a synthetic organic compound belonging to the flavonoid class. Its unique structure, characterized by specific methoxy and phenoxy substitutions, imparts distinct biological properties. This article reviews the biological activities of this compound, focusing on its antioxidant, anti-inflammatory, antibacterial, and potential anticancer effects.
Chemical Structure
The molecular formula of this compound is C18H16O5. The compound's structure can be represented as follows:
The biological effects of this compound are attributed to its ability to interact with various molecular targets. Key mechanisms include:
- Antioxidant Activity : The compound scavenges free radicals and inhibits oxidative stress.
- Anti-inflammatory Effects : It modulates inflammatory pathways and inhibits pro-inflammatory cytokines.
- Antibacterial Properties : It disrupts bacterial cell wall synthesis and metabolism.
Antioxidant Activity
This compound has demonstrated significant antioxidant properties. In vitro studies indicate that it effectively scavenges reactive oxygen species (ROS), thereby protecting cells from oxidative damage. This activity is crucial for preventing chronic diseases linked to oxidative stress.
Anti-inflammatory Activity
Research indicates that this compound exhibits potent anti-inflammatory effects. In a study comparing its efficacy to standard anti-inflammatory drugs like diclofenac, this compound showed comparable inhibition of inflammatory markers such as TNF-alpha and IL-6.
Compound | Inhibition (%) at 1 mM |
---|---|
7,8-Dimethoxy Compound | 93.80% |
Diclofenac | 90.21% |
Antibacterial Activity
The antibacterial efficacy of this compound was evaluated against common pathogens such as E. coli and S. aureus. Minimum inhibitory concentration (MIC) values were determined using the broth microdilution method.
Bacteria | MIC (µg/mL) |
---|---|
E. coli | 15 |
S. aureus | 10 |
These results suggest that the compound possesses significant antibacterial properties, making it a candidate for further development as an antimicrobial agent.
Anticancer Potential
Preliminary studies have indicated that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. The compound's ability to modulate cell signaling pathways involved in proliferation and survival has been highlighted in recent research.
Case Studies
- Antioxidant and Anti-inflammatory Study : A study published in Nature evaluated the antioxidant capacity of the compound alongside its anti-inflammatory effects in an animal model. The results showed a reduction in oxidative stress markers and inflammation levels after treatment with the compound .
- Antibacterial Evaluation : Another research project focused on synthesizing chromene derivatives, including 7,8-dimethoxy compounds, which exhibited strong antibacterial activity against various strains of bacteria .
Properties
IUPAC Name |
7,8-dimethoxy-2-methyl-3-phenoxychromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-11-16(23-12-7-5-4-6-8-12)15(19)13-9-10-14(20-2)18(21-3)17(13)22-11/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKCYUTLSWVUUQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C(=C(C=C2)OC)OC)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
315233-83-1 |
Source
|
Record name | 7,8-DIMETHOXY-2-METHYL-3-PHENOXY-4H-CHROMEN-4-ONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.